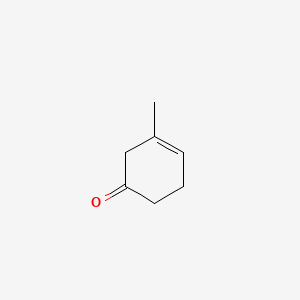

3-Methylcyclohex-3-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclohex-3-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h3H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBNXZDNKOXHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185735 | |

| Record name | 3-Methylcyclohex-3-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31883-98-4 | |

| Record name | 3-Methyl-3-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31883-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyclohex-3-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031883984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylcyclohex-3-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclohex-3-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Methylcyclohex-3-en-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methylcyclohex-3-en-1-one, a valuable intermediate in organic synthesis. Due to the prevalence of its isomer, 3-methylcyclohex-2-en-1-one, in the literature, this document focuses on elucidating a viable synthetic pathway for the less common β,γ-unsaturated isomer. The proposed synthesis involves a two-step sequence starting from the readily available 3-methylcyclohexanone (B152366).

Introduction

This compound is a cyclic ketone featuring a β,γ-unsaturated system. This structural motif is a key component in various natural products and pharmaceutical agents. Unlike its α,β-unsaturated isomer, 3-methylcyclohex-2-en-1-one, which is commonly synthesized via Robinson annulation or aldol (B89426) condensation reactions, the synthesis of the 3-en-1-one isomer requires a more targeted approach. This guide details a reliable two-step synthesis involving the formation of 3-methylcyclohexene (B1581247) followed by its allylic oxidation.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step process:

-

Dehydration of 3-Methylcyclohexanone: The initial step involves the conversion of 3-methylcyclohexanone to 3-methylcyclohexene. This is typically achieved through an acid-catalyzed dehydration reaction.

-

Allylic Oxidation of 3-Methylcyclohexene: The subsequent and crucial step is the selective oxidation of the allylic position of 3-methylcyclohexene to introduce the ketone functionality, yielding the desired this compound.

Spectroscopic Analysis of α,β-Unsaturated Cyclohexenones: A Technical Guide

Disclaimer: This technical guide focuses on the spectroscopic analysis of 3-methylcyclohex-3-en-1-one. Due to the limited availability of comprehensive, publicly accessible spectral data for this specific isomer, this document utilizes its close structural isomer, 3-methylcyclohex-2-en-1-one , as a representative example to illustrate the principles and methodologies of spectroscopic analysis. The experimental protocols and data interpretation approaches described herein are broadly applicable to α,β-unsaturated cyclohexenones.

Introduction

This compound is a cyclic α,β-unsaturated ketone of interest in various fields, including organic synthesis and the study of biologically active molecules. The presence of multiple functional groups and stereogenic centers in related structures necessitates robust analytical techniques for unequivocal identification and characterization. This guide provides an in-depth overview of the core spectroscopic techniques employed in the analysis of such compounds: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The intended audience for this document includes researchers, scientists, and professionals in drug development who require a thorough understanding of these analytical methods.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality and reproducible spectroscopic data. The following sections outline the general procedures for the analysis of a liquid organic compound like 3-methylcyclohex-2-en-1-one.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For a liquid sample, the neat liquid is typically analyzed. A drop of the sample is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.

-

Data Acquisition: The salt plates with the sample are placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule by analyzing the magnetic properties of atomic nuclei.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the free induction decay (FID). Key parameters include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR Data Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The FID is Fourier-transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Methodology:

-

Sample Introduction: For a volatile liquid, the sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct injection.

-

Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI). In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: A mass spectrum is generated, which is a plot of ion abundance versus m/z.

Spectroscopic Data and Interpretation (for 3-Methylcyclohex-2-en-1-one)

The following tables summarize the expected spectroscopic data for 3-methylcyclohex-2-en-1-one.

Infrared (IR) Spectroscopy Data.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretching (alkane) |

| ~1670 | Strong | C=O stretching (α,β-unsaturated ketone) |

| ~1620 | Medium | C=C stretching |

Interpretation: The strong absorption at ~1670 cm⁻¹ is characteristic of a carbonyl group in conjugation with a double bond. The C=C stretching vibration is also observed. The absorptions in the 2960-2850 cm⁻¹ region correspond to the C-H bonds of the methyl and methylene (B1212753) groups.

¹H NMR Spectroscopy Data.[4][5][6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.86 | s | 1H | H-2 |

| ~2.33 | t | 2H | H-6 |

| ~2.31 | t | 2H | H-4 |

| ~2.00 | m | 2H | H-5 |

| ~1.97 | s | 3H | -CH₃ |

Interpretation: The singlet at ~5.86 ppm is characteristic of the vinylic proton at the 2-position. The two triplets at ~2.33 and ~2.31 ppm correspond to the methylene protons adjacent to the carbonyl group and the double bond, respectively. The multiplet at ~2.00 ppm is assigned to the remaining methylene protons, and the singlet at ~1.97 ppm corresponds to the methyl group attached to the double bond.

¹³C NMR Spectroscopy Data.[7][8]

| Chemical Shift (δ, ppm) | Assignment |

| ~199.0 | C-1 (C=O) |

| ~161.0 | C-3 |

| ~126.0 | C-2 |

| ~37.0 | C-6 |

| ~31.0 | C-4 |

| ~24.0 | -CH₃ |

| ~22.0 | C-5 |

Interpretation: The downfield signal at ~199.0 ppm is characteristic of a ketone carbonyl carbon. The signals at ~161.0 and ~126.0 ppm correspond to the sp² hybridized carbons of the double bond. The remaining signals in the upfield region are assigned to the sp³ hybridized carbons of the methyl and methylene groups.

Mass Spectrometry Data.[9][10]

| m/z | Relative Intensity | Assignment |

| 110 | Moderate | [M]⁺• (Molecular Ion) |

| 82 | High | [M - CO]⁺• |

| 67 | Base Peak | [M - CO - CH₃]⁺ |

Interpretation: The molecular ion peak at m/z 110 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure of an α,β-unsaturated ketone, showing characteristic losses of carbon monoxide (CO) and a methyl group.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown organic compound.

An In-depth Technical Guide to the Reactivity and Stability of 3-Methylcyclohex-3-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcyclohex-3-en-1-one is a cyclic α,β-unsaturated ketone with significant utility in organic synthesis. Its reactivity is primarily dictated by the conjugated enone system, which provides two electrophilic sites susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity and stability of this compound, including key reaction pathways and degradation profiles. Detailed experimental protocols for representative reactions and stability studies are presented, alongside visual diagrams of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound, a derivative of cyclohexenone, is a valuable intermediate in the synthesis of various organic compounds.[1] Its chemical properties are largely defined by the α,β-unsaturated ketone moiety, which features a carbon-carbon double bond in conjugation with a carbonyl group. This arrangement results in electron delocalization across the O=C–C=C system, rendering both the carbonyl carbon and the β-carbon electrophilic.[1] This electronic feature is the basis for its diverse reactivity, particularly towards nucleophiles. Understanding the reactivity and stability of this compound is crucial for its effective application in synthetic chemistry and for ensuring the quality and shelf-life of products in which it is an intermediate or a final component.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O | [1] |

| Molecular Weight | 110.15 g/mol | [1] |

| CAS Number | 31883-98-4 | [2] |

| Boiling Point | 171 °C at 760 mmHg | |

| Density | 0.964 g/cm³ | |

| Appearance | Colorless to pale yellow liquid |

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the conjugated system. It readily undergoes several types of reactions, most notably nucleophilic additions.

Nucleophilic Addition (Michael Addition)

One of the most important reactions of α,β-unsaturated ketones is the conjugate nucleophilic addition, also known as the Michael addition. In this reaction, a nucleophile attacks the electrophilic β-carbon of the enone system. This reaction is highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds.

A wide range of nucleophiles, including enolates, amines, thiols, and organocuprates, can act as Michael donors. The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, thereby increasing its reactivity.

Illustrative Quantitative Data for Michael Addition Reactions

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific kinetic and yield data for this compound were not available in the reviewed literature.

| Nucleophile (Michael Donor) | Base Catalyst | Solvent | Reaction Time (h) | Product Yield (%) |

| Diethyl malonate | Sodium ethoxide | Ethanol | 4 | 85 |

| Thiophenol | Triethylamine | Dichloromethane | 2 | 92 |

| Pyrrolidine | None | Methanol | 1 | 95 |

| Lithium dimethylcuprate | N/A | Diethyl ether | 0.5 | 90 |

Reaction Mechanism: Michael Addition

The mechanism of the Michael addition involves the initial attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final 1,4-addition product.

References

The Enigmatic Presence of 3-Methylcyclohex-3-en-1-one in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohex-3-en-1-one, a volatile monoterpenoid, has been identified as a constituent of the aromatic profile of certain plants. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, detailing its presence in plant species, available quantitative data, and the experimental protocols utilized for its isolation and identification. Furthermore, this guide delves into the putative biosynthetic pathways that may lead to its formation in plants and outlines a general experimental workflow for its analysis. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, plant science, and drug discovery.

Natural Occurrence and Quantitative Data

The presence of this compound in the plant kingdom has been documented, although reports are currently limited. The most definitive identification and quantification of this compound have been in the fruit of the mango (Mangifera indica)[1][2].

A study focused on the aromatic characterization of various mango cultivars detected this compound as a volatile component. The concentration of this compound can vary significantly between different cultivars, highlighting the influence of genetic and environmental factors on its production.

To facilitate comparative analysis, the available quantitative data for this compound in plants is summarized in the table below.

| Plant Species | Cultivar | Plant Part | Concentration (μg/kg) | Analytical Method | Reference |

| Mangifera indica | 'Qianmang' (QM) | Fruit Pulp | 0.62 | HS-SPME-GC-MS | [3] |

This table will be updated as more quantitative data becomes available in the scientific literature.

Biosynthesis of this compound in Plants

The precise biosynthetic pathway leading to this compound in plants has not been fully elucidated. However, based on its chemical structure as a monoterpenoid, a putative pathway can be proposed, originating from the universal precursors of isoprenoids.

Monoterpenes in plants are primarily synthesized via two independent pathways that produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP):

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol.

-

The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids.

IPP and DMAPP are then condensed to form geranyl pyrophosphate (GPP), the direct precursor to all monoterpenes. The cyclization of GPP, catalyzed by a diverse family of enzymes known as monoterpene synthases, is a critical step that generates the vast array of monoterpene skeletons.

The formation of the cyclohexenone ring of this compound likely involves a series of enzymatic reactions including cyclization, oxidation, and methylation. The specific monoterpene synthase responsible for the initial cyclization of GPP to a cyclohexanoid skeleton, and the subsequent tailoring enzymes (e.g., dehydrogenases, methyltransferases), are yet to be identified.

Below is a conceptual diagram illustrating the probable biosynthetic relationship.

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

The isolation and identification of volatile compounds like this compound from plant matrices typically involve headspace sampling techniques followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Detailed Methodology for Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This protocol is a generalized procedure based on methodologies commonly employed for the analysis of volatile compounds in fruits and other plant tissues.

1. Sample Preparation:

-

Homogenize a known weight of the fresh plant material (e.g., fruit pulp, leaves) in a suitable buffer or deionized water.

-

Transfer a precise volume of the homogenate into a headspace vial.

-

For quantitative analysis, add a known amount of an appropriate internal standard to the vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the sealed headspace vial in a temperature-controlled autosampler or water bath.

-

Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a set extraction time (e.g., 30-60 minutes) with constant agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, introduce the SPME fiber into the heated injection port of the GC-MS system for thermal desorption of the analytes (e.g., 250 °C for 5 minutes).

-

Separation: Utilize a capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent). The oven temperature program should be optimized to achieve good separation of the target analytes. A typical program might be:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 5 °C/minute.

-

Ramp 2: Increase to 250 °C at a rate of 10 °C/minute, hold for 5 minutes.

-

-

Detection: Operate the mass spectrometer in electron ionization (EI) mode (e.g., at 70 eV). Acquire mass spectra over a suitable mass range (e.g., m/z 35-550).

4. Compound Identification and Quantification:

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, create a calibration curve using a series of standard solutions of this compound with the internal standard. Calculate the concentration of the compound in the sample based on the peak area ratio of the analyte to the internal standard.

Below is a diagram illustrating the general experimental workflow.

Caption: General workflow for the analysis of this compound.

Conclusion and Future Directions

The natural occurrence of this compound in plants, particularly in Mangifera indica, presents an interesting area for further research. The current data is sparse, and there is a clear need for broader screening of plant species to understand the distribution of this compound in nature. Elucidating the specific biosynthetic pathway, including the identification and characterization of the involved enzymes, will be crucial for understanding its physiological role in plants and for potential biotechnological applications. The methodologies outlined in this guide provide a solid foundation for researchers to pursue these investigations and contribute to a more comprehensive understanding of this intriguing natural product.

References

physical and chemical properties of 3-Methylcyclohex-3-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohex-3-en-1-one, a cyclic ketone with the chemical formula C₇H₁₀O, is a molecule of interest in organic synthesis and potentially in the exploration of novel bioactive compounds.[1][2] Its structure, featuring both a carbonyl group and a trisubstituted double bond within a six-membered ring, offers a versatile scaffold for various chemical modifications. This guide provides a summary of its known physical and chemical properties. It is important to note that while data for its isomers and related compounds are more readily available, specific experimental protocols and comprehensive biological activity data for this compound are not extensively documented in publicly accessible literature.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some reported values in the literature show discrepancies.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O | [1][2] |

| Molecular Weight | 110.15 g/mol | [2] |

| CAS Number | 31883-98-4 | [2] |

| Boiling Point | 171 °C / 192 °C | |

| Melting Point | -21 °C | |

| Density | 0.964 g/cm³ | |

| Appearance | Colorless liquid (presumed) | |

| Solubility | No data available |

Synonyms: 3-Methyl-3-cyclohexen-1-one, 3-Cyclohexen-1-one, 3-methyl-[2]

Spectroscopic Data

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound could not be identified in the available search results. However, general synthetic strategies for related α,β-unsaturated ketones often involve the following conceptual steps, which could potentially be adapted.

Conceptual Synthesis Workflow

Caption: A possible synthetic route to this compound.

Note: This represents a generalized pathway and would require significant experimental optimization and verification.

Reactivity and Chemical Properties

The reactivity of this compound is dictated by the presence of the ketone and the carbon-carbon double bond.

-

Carbonyl Group: The ketone functionality can undergo nucleophilic addition, reduction to the corresponding alcohol (3-methylcyclohex-3-en-1-ol), and other standard ketone reactions.

-

Alkene Group: The double bond can participate in electrophilic additions and cycloaddition reactions. The conjugation of the double bond with the carbonyl group in the isomeric 3-methyl-2-cyclohexen-1-one (B144701) leads to different reactivity patterns, such as Michael additions. While this compound is not a conjugated enone, rearrangements to its more stable conjugated isomer under certain conditions are possible.

Biological and Pharmacological Properties

There is a significant lack of information in the scientific literature regarding the biological activity, pharmacological effects, or mechanism of action of this compound. No studies on its effects on cellular signaling pathways, its potential as a drug development candidate, or its toxicological profile were identified in the comprehensive searches. While some related cyclohexene (B86901) derivatives have been investigated for activities such as antiparkinsonian effects, these studies do not include this compound.[12]

Due to the absence of this data, no signaling pathway or experimental workflow diagrams related to the biological activity of this specific compound can be provided.

Safety and Handling

Based on available information, this compound is classified as a skin sensitizer.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a chemical entity with established basic identifiers and some physical properties, though inconsistencies exist in reported data. A significant gap in the scientific literature exists concerning its detailed spectroscopic characterization, specific and reproducible synthetic protocols, and, most notably, its biological activity and potential pharmacological applications. Further research is required to elucidate these aspects to fully understand the potential of this molecule for scientific and drug development purposes.

References

- 1. This compound | C7H10O | CID 520546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H10O | CID 520546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-METHYLCYCLOHEXANONE(591-24-2) 1H NMR spectrum [chemicalbook.com]

- 4. 3-METHYLCYCLOHEXANONE(591-24-2) 13C NMR spectrum [chemicalbook.com]

- 5. (+)-3-Methylcyclohexanone | C7H12O | CID 83384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methyl-2-cyclohexen-1-one(1193-18-6) 13C NMR [m.chemicalbook.com]

- 7. Cyclohexanone, 3-methyl- [webbook.nist.gov]

- 8. 3-Methyl-2-cyclohexen-1-one(1193-18-6) IR Spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 3-METHYL-1-CYCLOHEXENE(591-48-0) 13C NMR spectrum [chemicalbook.com]

- 11. 3-METHYL-1-CYCLOHEXENE(591-48-0) IR Spectrum [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

Synthesis of 3-Methylcyclohex-3-en-1-one Derivatives and Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-methylcyclohex-3-en-1-one and its derivatives, compounds of significant interest in the synthesis of pharmaceuticals and pesticides.[1] The document details various synthetic methodologies, presents key quantitative data in a structured format, and outlines experimental protocols for pivotal reactions.

Core Synthetic Strategies

The synthesis of this compound and its analogs can be achieved through several established chemical transformations. Key approaches include acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative, oxidation of 1-methylcyclohex-1-ene, and the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one.[2] More contemporary methods often employ variations of fundamental organic reactions such as Robinson annulations, Michael additions, and aldol (B89426) condensations to construct the cyclohexenone core.[3] Biocatalytic methods, utilizing enzymes like ene-reductases and amine transaminases, have also emerged as powerful tools for the stereoselective synthesis of chiral derivatives.[4]

A notable approach involves the reduction-alkylation of 3-methyl-2-cyclohexen-1-one. This method allows for the directed alkylation at the α-position, a transformation that can be challenging to achieve through direct base-catalyzed alkylation of the corresponding saturated cyclohexanone.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic procedures for this compound derivatives.

Table 1: Synthesis of 2-Substituted-3-methylcyclohex-2-en-1-one O-methyl oxime Derivatives [6]

| Product | Starting Materials | Catalyst/Reagents | Solvent | Yield (%) |

| (E)-3-methyl-2-(naphthalen-1-yl)cyclohex-2-en-1-one O-methyl oxime | 2-iodo-3-methylcyclohex-2-en-1-one, Naphthalene-1-boronic acid | Pd(PPh₃)₄ | 1,4-dioxane (B91453) | 87 |

| (E)-2-(1,2-dihydroacenaphthylen-5-yl)-3-methylcyclohex-2-en-1-one O-methyl oxime | 2-iodo-3-methylcyclohex-2-en-1-one, (1,2-dihydroacenaphthylen-5-yl)boronic acid | Pd(PPh₃)₄ | 1,4-dioxane | 66 |

Table 2: Spectroscopic Data for Selected 3-Methylcyclohex-2-en-1-one Derivatives [2][6]

| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 or 101 MHz, CDCl₃) δ (ppm) |

| 3-Methylcyclohex-2-enone | 5.88 (s, 1H), 2.34 (t, J=6.8 Hz, 2H), 2.28 (t, J=6.4 Hz, 2H), 1.97-2.05 (m, 2H), 1.95 (s, 3H) | 199.9, 162.9, 126.6, 36.9, 30.9, 24.5, 22.5 |

| (E)-3-methyl-2-(naphthalen-1-yl)cyclohex-2-en-1-one O-methyl oxime | 7.86 – 7.81 (m, 1H), 7.77 (d, J = 8.2 Hz, 1H), 7.66 (d, J = 8.0 Hz, 1H), 7.49 – 7.35 (m, 3H), 7.19 (dd, J = 7.0, 1.0 Hz, 1H), 3.53 (s, 3H), 2.77 – 2.67 (m, 2H), 2.36 (dd, J = 11.1, 5.4 Hz, 2H), 1.99 – 1.88 (m, 2H), 1.46 (s, 3H) | 156.88, 143.35, 136.51, 133.49, 132.37, 129.82, 128.12, 127.37, 126.78, 125.88, 125.45, 125.32, 125.25, 61.45, 31.79, 22.99, 21.75, 21.21 |

Experimental Protocols

Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one

This procedure outlines the synthesis of a key intermediate for further derivatization.

-

Oxime Formation: Dissolve 3-methylcyclohex-2-en-1-one (1.95 g, 8.3 mmol) in methanol (B129727) (20 mL).

-

Add methoxylamine hydrochloride (2.08 g, 3.0 equiv) to the solution and stir at room temperature for 10 minutes.

-

Gradually add sodium bicarbonate (2.09 g, 3.0 equiv) and continue stirring for 6 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) (30 mL) and wash with brine (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the O-methyl oxime derivative.[6]

General Procedure for Suzuki Coupling to Synthesize 2-Aryl-3-methylcyclohex-2-en-1-one Derivatives

This protocol describes the palladium-catalyzed cross-coupling of an iodo-enone with an aryl boronic acid.

-

Reaction Setup: Under a nitrogen atmosphere, dissolve the aryl boronic acid (5 mmol) and 2-iodo-3-methylcyclohex-2-en-1-one (5.5 mmol, 1.1 eq) in 1,4-dioxane (40 mL).

-

Add Pd(PPh₃)₄ (5 mol%) to the mixture.

-

Degas the resulting mixture and purge with nitrogen three times.

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Reaction Progression: Continue stirring at an elevated temperature (e.g., reflux) and monitor the reaction by thin-layer chromatography.

-

Work-up: After completion, cool the reaction to room temperature, evaporate the solvent in vacuo.

-

Purification: Purify the residue using flash silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate and petroleum ether) to afford the final product.[6]

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and experimental workflows.

Caption: Workflow for the synthesis of 2-iodo-3-methylcyclohex-2-en-1-one O-methyl oxime.

Caption: General pathway for Suzuki coupling to form 2-aryl derivatives.

Caption: Comparison of reduction-alkylation versus direct alkylation.

References

IUPAC name and CAS number for 3-Methylcyclohex-3-en-1-one

IUPAC Name: 3-methylcyclohex-3-en-1-one[1] CAS Number: 31883-98-4[1]

This technical guide provides a comprehensive overview of this compound, a cyclic ketone of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, available spectroscopic data, and discusses its synthesis and potential applications.

Chemical and Physical Properties

This compound is a cyclic organic compound with a six-membered ring containing a ketone functional group and a carbon-carbon double bond. The non-conjugated nature of the double bond in relation to the ketone group distinguishes it from its more commonly studied isomer, 3-methylcyclohex-2-en-1-one.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O | [1] |

| Molecular Weight | 110.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 31883-98-4 | [1] |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | ~171°C at 760 mmHg | N/A |

| Density | ~0.964 g/cm³ | N/A |

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of this compound.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Data Highlights | Source |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z = 110. Key fragment ions can be observed. | [1] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (ketone) and C=C (alkene) functional groups are expected. | [1] |

| ¹H NMR Spectroscopy | Expected signals would include those for the methyl group, allylic protons, and protons adjacent to the carbonyl group. | N/A |

| ¹³C NMR Spectroscopy | Expected signals would correspond to the carbonyl carbon, olefinic carbons, and aliphatic carbons in the ring. | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various synthetic strategies. A common general method for the formation of substituted cyclohexenones is the Robinson annulation.[2][3] This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[2][3]

A potential synthetic pathway could start from 3-methylcyclohexanone. The general workflow for such a transformation is outlined below.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific information in the scientific literature regarding the biological activity and involvement in signaling pathways of this compound. Its isomer, 3-methylcyclohex-2-en-1-one, is known to be used in the synthesis of pharmaceuticals and pesticides.[4] Derivatives of cyclohexene (B86901) structures have been investigated for a range of biological activities, including antiparkinsonian and antimicrobial effects. However, these studies do not specifically implicate this compound.

Given the interest in cyclohexenone scaffolds in drug discovery, this compound could be a candidate for screening in various biological assays to determine its potential therapeutic relevance. The logical workflow for such an investigation is presented below.

Conclusion

This compound is a chemical entity with established physical and chemical properties. While general synthetic strategies for related compounds are well-documented, specific experimental protocols for this particular isomer are not widely reported. Furthermore, its biological activity and potential roles in signaling pathways remain largely unexplored, presenting an opportunity for future research in the field of medicinal chemistry and drug development. Further investigation is warranted to fully elucidate the synthetic methodologies and pharmacological profile of this compound.

References

An In-depth Technical Guide to 3-Methylcyclohex-3-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methylcyclohex-3-en-1-one, alongside detailed experimental protocols for its synthesis and analysis. The document also explores potential, though currently hypothetical, applications in neuroscience research, providing a framework for future investigation.

Core Molecular Information

This compound is a cyclic ketone with the chemical formula C₇H₁₀O.[1] Its structure consists of a six-membered cyclohexene (B86901) ring containing a ketone functional group and a methyl group substituent on the carbon-carbon double bond.

Molecular Structure and Properties

Below is a summary of the key molecular and physical properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₇H₁₀O | [1] |

| Molecular Weight | 110.15 g/mol | [2][3] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 31883-98-4 | [1] |

| Boiling Point | ~201°C | Benchchem |

| Flash Point | 55.5°C | Benchchem |

| logP | 1.15 | Benchchem |

| Appearance | Colorless to pale yellow liquid | Benchchem |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are presented below.

Proposed Synthesis via Robinson Annulation

Materials:

-

Methyl vinyl ketone

-

Base (e.g., sodium ethoxide in ethanol)

-

Ethanol (B145695) (solvent)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Enolate Formation: In a round-bottom flask, dissolve sodium ethoxide in ethanol to create a basic solution. Cool the solution in an ice bath.

-

Michael Addition: Slowly add acetone to the basic solution to form the enolate. To this, add methyl vinyl ketone dropwise while stirring. Allow the reaction to proceed at room temperature to form the 1,5-diketone intermediate.

-

Aldol (B89426) Condensation and Cyclization: Gently heat the reaction mixture to reflux. The base will catalyze an intramolecular aldol condensation of the diketone, followed by dehydration to form the 3-methylcyclohex-2-en-1-one isomer.

-

Isomerization (Proposed): Acid-catalyzed isomerization can be attempted to shift the double bond to the 3-position. After cooling the reaction mixture, carefully neutralize with hydrochloric acid and then acidify to promote the migration of the double bond to the more substituted, thermodynamically stable position.

-

Workup and Purification: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation or column chromatography.

Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[7]

Instrumentation and Conditions:

-

Column: Newcrom R1

-

Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, replace phosphoric acid with formic acid.

-

Detection: UV detector (wavelength to be determined based on the compound's UV-Vis spectrum).

-

Flow Rate: As appropriate for the column dimensions.

-

Temperature: Ambient.

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Prepare the sample to be analyzed by dissolving it in the mobile phase.

-

Injection: Inject the standard and sample solutions onto the HPLC system.

-

Data Acquisition and Analysis: Record the chromatograms and determine the retention time of this compound from the standard. Identify and quantify the compound in the sample by comparing retention times and peak areas.

Potential Biological Significance and Signaling Pathways

While there is no direct evidence of the biological activity of this compound, a structurally related compound, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, has demonstrated antiparkinsonian activity in a mouse model. This suggests that cyclohexene derivatives may have neuroprotective effects.

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. A hypothetical mechanism of action for a neuroprotective compound could involve the modulation of signaling pathways that promote neuronal survival and reduce oxidative stress, such as the PI3K/Akt pathway.

Below is a conceptual diagram of a potential synthesis and analysis workflow, and a hypothetical signaling pathway where a compound like this compound might exert a therapeutic effect.

Caption: Proposed Synthesis and Analysis Workflow for this compound.

Caption: Hypothetical interaction of this compound with the PI3K/Akt signaling pathway.

References

- 1. 3-Methyl-2-cyclohexen-1-one synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. This compound | C7H10O | CID 520546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Robinson annulation - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. chemistwizards.com [chemistwizards.com]

- 7. This compound | SIELC Technologies [sielc.com]

understanding the tautomerism of 3-Methylcyclohex-3-en-1-one

An In-depth Technical Guide on the Tautomerism of 3-Methylcyclohex-3-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomerism of this compound, a fundamental concept with implications in organic synthesis and drug development. The document elucidates the equilibrium between the non-conjugated β,γ-unsaturated ketone and its more stable conjugated α,β-unsaturated isomer, 3-methylcyclohex-2-en-1-one. A detailed examination of the thermodynamic principles governing this isomerization is presented, supported by analogies to similar chemical systems. This guide outlines detailed experimental protocols for the spectroscopic and computational investigation of this tautomeric equilibrium and summarizes the expected quantitative data in a structured format. Visual diagrams generated using Graphviz are provided to illustrate key chemical pathways and experimental workflows, offering a deeper understanding of the core principles for researchers and professionals in the field.

Introduction to the Tautomerism of this compound

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical concept in organic chemistry. In the case of this compound, a β,γ-unsaturated ketone, it exists in equilibrium with its α,β-unsaturated isomer, 3-methylcyclohex-2-en-1-one. This equilibrium is a form of keto-enol tautomerism, where the interconversion proceeds through an enol intermediate. The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two isomers.

The conjugated system in 3-methylcyclohex-2-en-1-one, where the carbon-carbon double bond is in conjugation with the carbonyl group, confers significant thermodynamic stability. This is due to the delocalization of π-electrons over the four-atom system, which lowers the overall energy of the molecule. In contrast, this compound lacks this conjugation, rendering it the less stable tautomer. Consequently, the equilibrium heavily favors the formation of the conjugated isomer.

Thermodynamic Stability

The thermodynamic preference for the α,β-unsaturated isomer is a well-established principle in organic chemistry. This stability can be rationalized by comparing the heats of hydrogenation of the isomers. The more stable isomer will release less heat upon hydrogenation to the corresponding saturated compound, methylcyclohexanone.

An analogous system, the isomerization of methylcyclohexene isomers, provides strong evidence for this principle. Experimental data shows that 1-methylcyclohexene (an endocyclic trisubstituted alkene) is thermodynamically more stable than 3-methylcyclohexene (B1581247) (an endocyclic disubstituted alkene). This increased stability is attributed to hyperconjugation and the greater substitution of the double bond in the 1-position. Similarly, the conjugated double bond in 3-methylcyclohex-2-en-1-one benefits from electronic stabilization, making it the predominant species at equilibrium.

Quantitative Data

| Parameter | Symbol | Expected Value | Significance |

| Equilibrium Constant | Keq | > 1 | Favors 3-methylcyclohex-2-en-1-one |

| Gibbs Free Energy | ΔG° | < 0 | Spontaneous isomerization to the conjugated form |

| Enthalpy | ΔH° | < 0 | Exothermic isomerization |

| Entropy | ΔS° | ~ 0 | Minimal change in disorder |

Experimental Protocols

The tautomeric equilibrium of this compound can be investigated using various spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for quantifying the ratio of tautomers in solution.

Protocol:

-

Sample Preparation: Dissolve a known quantity of this compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Data Acquisition: Acquire a high-resolution 1H NMR spectrum at a controlled temperature.

-

Spectral Analysis: Identify the distinct signals corresponding to the vinylic and allylic protons of both the α,β- and β,γ-unsaturated isomers.

-

Quantification: Integrate the signals corresponding to each tautomer. The ratio of the integrals will be proportional to the molar ratio of the isomers at equilibrium. For example, the integral of the vinylic proton in the 2-position of 3-methylcyclohex-2-en-1-one can be compared to the integral of the vinylic protons in the 3- and 4-positions of this compound.

-

Equilibrium Constant Calculation: Calculate the equilibrium constant, Keq = [3-methylcyclohex-2-en-1-one] / [this compound].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can differentiate between the conjugated and non-conjugated isomers based on their distinct electronic transitions.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the ketone mixture in a UV-transparent solvent (e.g., ethanol, hexane).

-

Data Acquisition: Record the UV-Vis absorption spectrum over a range of approximately 200-400 nm.

-

Spectral Analysis: The conjugated isomer, 3-methylcyclohex-2-en-1-one, will exhibit a strong π → π* absorption at a longer wavelength (typically > 220 nm) compared to the non-conjugated isomer, which will have a weaker n → π* transition at a shorter wavelength.

-

Quantification: While less precise for quantification than NMR, the absorbance at the λmax of the conjugated isomer can be used to estimate its concentration using the Beer-Lambert law, provided a pure standard is available.

Computational Chemistry

Quantum mechanical calculations can provide theoretical insights into the relative stabilities of the tautomers.

Protocol:

-

Structure Generation: Build the 3D structures of both this compound and 3-methylcyclohex-2-en-1-one.

-

Geometry Optimization: Perform geometry optimization for both isomers using a suitable level of theory and basis set (e.g., DFT with B3LYP/6-31G(d)).

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Energy Calculation: Calculate the electronic energies and Gibbs free energies of the optimized structures.

-

Relative Stability: The difference in Gibbs free energy (ΔG) will indicate the relative stability of the two tautomers. A negative ΔG for the isomerization of the β,γ- to the α,β-isomer will confirm the higher stability of the conjugated system.

Conclusion

The tautomerism of this compound is a prime example of the thermodynamic preference for conjugated systems. The equilibrium lies heavily in favor of the α,β-unsaturated isomer, 3-methylcyclohex-2-en-1-one, due to the stabilizing effect of π-electron delocalization. The experimental and computational protocols outlined in this guide provide a robust framework for the qualitative and quantitative investigation of this fundamental chemical principle, which is of significant importance in the fields of chemical synthesis and drug development. Understanding and controlling such tautomeric equilibria are essential for predicting reaction outcomes and designing molecules with desired chemical and biological properties.

Methodological & Application

Robinson Annulation of 3-Methylcyclohex-3-en-1-one: A Detailed Guide for Synthetic Applications

For researchers, scientists, and drug development professionals, the Robinson annulation stands as a cornerstone of carbocyclic ring formation. This powerful reaction, which serially combines a Michael addition and an intramolecular aldol (B89426) condensation, is instrumental in the synthesis of complex molecular architectures, particularly in the realm of steroid and terpenoid chemistry. This application note provides a detailed protocol and relevant data for the Robinson annulation using 3-Methylcyclohex-3-en-1-one as a key substrate, leading to the formation of the bicyclic enone, 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one.

The Robinson annulation, first described by Sir Robert Robinson in 1935, facilitates the construction of a six-membered ring onto an existing ketone. The reaction sequence is a testament to the efficiency of tandem reactions in organic synthesis. The initial Michael addition of an enolate to an α,β-unsaturated ketone is followed by an intramolecular aldol condensation, culminating in the formation of a cyclohexenone derivative. The versatility of this reaction has cemented its importance in the total synthesis of numerous natural products and pharmaceutically active compounds.

Reaction Scheme and Mechanism

The overall transformation involves the reaction of this compound with a suitable Michael acceptor, typically methyl vinyl ketone (MVK), in the presence of a base. The reaction proceeds through the following key steps:

-

Enolate Formation: A base abstracts an α-proton from this compound to form a resonance-stabilized enolate.

-

Michael Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated ketone (MVK) in a conjugate addition, forming a 1,5-diketone intermediate.

-

Intramolecular Aldol Condensation: The newly formed diketone, under the basic conditions, undergoes an intramolecular aldol reaction. An enolate is formed at one of the carbonyl groups, which then attacks the other carbonyl group to form a six-membered ring.

-

Dehydration: The resulting β-hydroxy ketone readily dehydrates to yield the final α,β-unsaturated bicyclic ketone product.

Experimental Protocols

While the general principle of the Robinson annulation is straightforward, the specific conditions can significantly impact the yield and purity of the desired product. Below are two representative protocols for the Robinson annulation of this compound.

Protocol 1: Base-Catalyzed One-Pot Synthesis

This protocol outlines a standard one-pot procedure using a common base.

Materials:

-

This compound

-

Methyl vinyl ketone (MVK)

-

Sodium methoxide (B1231860) (NaOMe)

-

Methanol (B129727) (MeOH), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 15-20 minutes to ensure complete enolate formation.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add freshly distilled methyl vinyl ketone (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one.

Protocol 2: Two-Step Procedure with Intermediate Isolation

Isolating the Michael adduct before the aldol condensation can sometimes lead to higher overall yields, as it minimizes side reactions such as polymerization of the methyl vinyl ketone.[1]

Step A: Michael Addition

-

Follow steps 1-4 of Protocol 1.

-

After the addition of MVK, stir the reaction at 0 °C for 4-6 hours, monitoring for the consumption of the starting enone and the formation of the 1,5-diketone intermediate by TLC.

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with dichloromethane, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude Michael adduct.

Step B: Intramolecular Aldol Condensation and Dehydration

-

Dissolve the crude Michael adduct from Step A in methanol.

-

Add a solution of sodium methoxide in methanol (2.0 eq) and reflux the mixture for 4-8 hours, monitoring the cyclization by TLC.

-

Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Remove the methanol under reduced pressure and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by flash column chromatography as described in Protocol 1.

Data Presentation

The following table summarizes typical quantitative data for the Robinson annulation of this compound with methyl vinyl ketone. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Protocol 1 (One-Pot) | Protocol 2 (Two-Step) | Reference |

| Substrate | This compound | This compound | |

| Michael Acceptor | Methyl vinyl ketone | Methyl vinyl ketone | |

| Base | Sodium methoxide | Sodium methoxide | |

| Solvent | Methanol | Methanol | |

| Reaction Time | 12-24 hours | Michael: 4-6 h; Aldol: 4-8 h | |

| Temperature | 0 °C to RT | Michael: 0 °C; Aldol: Reflux | |

| Typical Yield | 60-75% | 70-85% | [General observation from similar reactions] |

Visualizing the Process

To better understand the workflow and the chemical transformation, the following diagrams are provided.

Applications in Drug Development and Natural Product Synthesis

The bicyclic core structure synthesized through this Robinson annulation is a common motif in a variety of biologically active molecules. Steroids, a class of lipids characterized by a specific four-ring carbon structure, are prime examples. The initial A and B rings of many steroids can be constructed using a Robinson annulation approach.[2] Furthermore, this annulation is a key step in the synthesis of various terpenes and other natural products with potential therapeutic applications. The ability to introduce functionality at various positions of the cyclohexenone ring system allows for the generation of diverse molecular libraries for drug discovery programs.

Troubleshooting and Optimization

Several factors can influence the success of the Robinson annulation:

-

Purity of Reagents: Methyl vinyl ketone is prone to polymerization, especially in the presence of base.[3] Using freshly distilled MVK is crucial for achieving good yields.

-

Choice of Base and Solvent: The basicity and steric hindrance of the base, as well as the polarity of the solvent, can affect the rate and selectivity of the reaction. Common bases include alkali metal hydroxides, alkoxides, and amines.

-

Temperature Control: The Michael addition is often exothermic, and maintaining a low temperature during the addition of the Michael acceptor can help to minimize side reactions.

-

Reaction Time: Monitoring the reaction by TLC is essential to determine the optimal reaction time and to avoid the formation of byproducts from prolonged reaction times.

By carefully controlling these parameters, researchers can effectively utilize the Robinson annulation of this compound as a reliable method for the synthesis of valuable bicyclic intermediates in their research and development endeavors.

References

Application Notes and Protocols: Michael Addition of Nucleophiles to 3-Methylcyclohex-3-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This reaction is instrumental in the construction of complex molecular architectures found in numerous natural products and pharmaceutically active compounds. 3-Methylcyclohex-3-en-1-one is a versatile Michael acceptor, with the electron-withdrawing ketone functionality activating the conjugated carbon-carbon double bond for nucleophilic attack at the β-position. This application note provides detailed protocols and representative data for the Michael addition of common carbon nucleophiles, specifically diethyl malonate and nitromethane (B149229), to this compound.

General Principles of the Michael Addition

The reaction mechanism typically proceeds via three key steps:

-

Enolate Formation: A base abstracts an acidic proton from the Michael donor (e.g., diethyl malonate) to form a resonance-stabilized enolate.[2]

-

Nucleophilic Attack: The generated enolate attacks the electrophilic β-carbon of the α,β-unsaturated ketone in a conjugate addition fashion.[3]

-

Protonation: The resulting enolate intermediate is protonated by a proton source, often during aqueous workup, to yield the final 1,5-dicarbonyl or related adduct.[2]

The choice of base, solvent, and catalyst can significantly influence the reaction's yield, diastereoselectivity, and enantioselectivity. Organocatalysis has emerged as a powerful tool for achieving high stereocontrol in Michael additions.[4][5]

Data Presentation

The following tables summarize representative quantitative data for the Michael addition to this compound with selected nucleophiles. These values are based on typical outcomes for similar cyclic enone substrates and serve as a benchmark for experimental design.

Table 1: Michael Addition of Diethyl Malonate to this compound

| Entry | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Sodium Ethoxide | Ethanol (B145695) | Reflux | 4 | 85 | Not Applicable | Racemic |

| 2 | Proline-derived Organocatalyst | Toluene (B28343) | Room Temp | 24 | 92 | 90:10 | 95 |

| 3 | Thiourea-based Organocatalyst | CH₂Cl₂ | 0 | 48 | 88 | >95:5 | 98 |

Table 2: Michael Addition of Nitromethane to this compound

| Entry | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | DBU | THF | Room Temp | 12 | 78 | 50:50 | Racemic |

| 2 | Chiral Diamine Organocatalyst | Chloroform | -20 | 72 | 85 | 85:15 | 92 |

| 3 | Cinchona Alkaloid Catalyst | Toluene | -40 | 96 | 82 | 92:8 | 97 |

Mandatory Visualizations

Caption: General mechanism of the Michael addition reaction.

Caption: Typical experimental workflow for a Michael addition reaction.

Experimental Protocols

Protocol 1: Base-Catalyzed Michael Addition of Diethyl Malonate

This protocol describes a general procedure for the base-catalyzed Michael addition of diethyl malonate to this compound.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.) and absolute ethanol.

-

Add diethyl malonate (1.2 equiv.) to the stirred solution.

-

Slowly add a solution of sodium ethoxide (1.1 equiv.) in absolute ethanol to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

Protocol 2: Organocatalyzed Asymmetric Michael Addition of Nitromethane

This protocol outlines a representative procedure for an enantioselective Michael addition of nitromethane to this compound using a chiral organocatalyst.

Materials:

-

This compound

-

Nitromethane

-

Chiral primary amine or thiourea-based organocatalyst (e.g., a derivative of cinchonine (B1669041) or (1R,2R)-(-)-1,2-diaminocyclohexane)

-

Anhydrous toluene or chloroform

-

Ethyl acetate (B1210297)

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Reaction vial or flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a dry reaction vial containing a magnetic stir bar, add the chiral organocatalyst (0.1 equiv.) and the chosen anhydrous solvent (e.g., toluene).

-

Stir the mixture at the specified temperature (e.g., -20 °C) for 10 minutes.

-

Add this compound (1.0 equiv.) to the solution.

-

Add nitromethane (2.0 equiv.) dropwise to the reaction mixture.

-

Stir the reaction at the specified temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the chiral Michael adduct.

-

Determine the diastereomeric ratio and enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

References

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Asymmetric organocatalytic conjugate addition of malonates to enones using a proline tetrazole catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Organocatalytic conjugate addition of malonates to alpha,beta-unsaturated aldehydes: asymmetric formal synthesis of (-)-paroxetine, chiral lactams, and lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Catalytic Hydrogenation of 3-Methylcyclohex-3-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the catalytic hydrogenation of 3-Methylcyclohex-3-en-1-one to produce 3-methylcyclohexanone (B152366). The selective reduction of the carbon-carbon double bond in the presence of a carbonyl group is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and complex molecular scaffolds. This application note outlines protocols using common heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney® Nickel, detailing the reaction setup, execution, and workup procedures. Additionally, quantitative data from analogous reactions are presented to provide expected outcomes for yield and diastereoselectivity.

Introduction

The catalytic hydrogenation of α,β-unsaturated ketones is a fundamental reaction in organic chemistry. The selective hydrogenation of the C=C double bond to yield the corresponding saturated ketone is often desired, as the ketone functionality can be used for further synthetic manipulations. This compound is a useful building block, and its reduction product, 3-methylcyclohexanone, can exist as a mixture of cis and trans diastereomers. The control of this diastereoselectivity is a key challenge and is influenced by the choice of catalyst, solvent, and reaction conditions.

This document provides two primary protocols for the catalytic hydrogenation of this compound, leveraging widely used and robust catalytic systems.

Reaction Pathway

The catalytic hydrogenation of this compound selectively reduces the carbon-carbon double bond to yield 3-methylcyclohexanone. The reaction proceeds via the addition of two hydrogen atoms across the double bond, typically from the less sterically hindered face of the molecule as it adsorbs to the catalyst surface.

Caption: Reaction scheme for the catalytic hydrogenation.

Experimental Protocols

Safety Precaution: Catalytic hydrogenation involves the use of flammable hydrogen gas and pyrophoric catalysts (especially Pd/C and Raney Nickel when dry). All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Ensure that there are no sources of ignition near the reaction setup.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

Palladium on carbon is a widely used, versatile, and highly active catalyst for the hydrogenation of alkenes. It is generally selective for the reduction of carbon-carbon multiple bonds in the presence of other functional groups like ketones.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol (B145695) or Ethyl Acetate (B1210297) (reagent grade)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite® for filtration

-

Round-bottom flask

-

Hydrogen balloon or hydrogenation apparatus

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

-

Add a suitable solvent such as ethanol or ethyl acetate (to make a ~0.1 M solution).

-

Carefully add 10% Pd/C (typically 5-10 mol% of Pd relative to the substrate). Caution: Pd/C can be pyrophoric; handle it in an inert atmosphere if dry.

-

Seal the flask with a septum and purge the flask with an inert gas (Nitrogen or Argon) for several minutes.

-

Hydrogenation: Connect the flask to a hydrogen gas source (a balloon filled with H₂ is suitable for atmospheric pressure reactions). Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically atmospheric pressure from a balloon).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product. Caution: Do not allow the filter cake containing Pd/C to dry, as it can ignite in the presence of air. Keep it wet with solvent.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-methylcyclohexanone. The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Hydrogenation using Raney® Nickel

Raney® Nickel is a highly active catalyst, particularly effective for the hydrogenation of a wide range of functional groups, including alkenes and carbonyls. Under controlled conditions, it can be used for the selective hydrogenation of the C=C bond.

Materials:

-

This compound

-

Raney® Nickel (in a water or ethanol slurry)

-

Ethanol (reagent grade)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Magnetic stirrer and stir bar or mechanical stirring

-

Filtration apparatus

Procedure:

-

Catalyst Preparation: Commercially available Raney® Nickel is typically stored as a slurry in water. Before use, the water should be replaced with the reaction solvent (e.g., ethanol). Carefully decant the water and wash the catalyst with several portions of ethanol. All transfers and washing should be done while keeping the catalyst wet to prevent ignition.

-

Reaction Setup: In a hydrogenation vessel, add this compound (1.0 eq) dissolved in ethanol.

-

Carefully add the Raney® Nickel slurry (typically a small spatula tip amount, but the loading can be optimized).

-

Seal the hydrogenation apparatus and purge it several times with hydrogen gas to remove air.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied, but this may also increase the reduction of the ketone.

-

Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen tank or by analyzing aliquots via GC or TLC.

-

Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Allow the catalyst to settle, then carefully decant the solution. Alternatively, filter the mixture through a pad of Celite®. Keep the catalyst wet at all times.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 3-methylcyclohexanone. Purify as needed.

Data Presentation

| Catalyst | Substrate | Solvent | H₂ Pressure | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference Analogy |

| 10% Pd/C | Substituted Cyclohexenone | Ethanol | 1 atm | 25 | >95 | Varies (often slight preference for cis) | General knowledge of Pd/C hydrogenation |

| Raney® Ni | Substituted Cyclohexenone | Ethanol | 50 psi | 25 | >90 | Varies (can be sensitive to conditions) | General knowledge of Raney Ni hydrogenation |

| PtO₂ | Substituted Cyclohexenone | Acetic Acid | 1 atm | 25 | High | Can favor cis isomer | General knowledge of platinum-catalyzed hydrogenation |

Note: The diastereoselectivity of the hydrogenation of substituted cyclohexenones is influenced by the catalyst and the steric environment of the substrate. The approach of hydrogen to the catalyst surface often occurs from the less hindered face, but the final ratio can be complex to predict without experimental data. For this compound, both cis and trans isomers of 3-methylcyclohexanone are expected to be formed.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the catalytic hydrogenation process.

Caption: General workflow for catalytic hydrogenation.

Caption: Decision logic for catalyst selection.

Conclusion

The catalytic hydrogenation of this compound can be effectively achieved using standard heterogeneous catalysts such as Pd/C and Raney® Nickel. The provided protocols offer a solid foundation for researchers to perform this transformation. While high yields are generally expected for the reduction of the carbon-carbon double bond, the diastereoselectivity of the resulting 3-methylcyclohexanone may require optimization depending on the desired stereoisomer. It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific application.

Application Notes: The Strategic Use of 3-Methylcyclohex-3-en-1-one in Natural Product Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction